3-nitro-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
3-nitro-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-2-8-7(3-6)9(5-11-8)12(13)14/h1-3,5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRQPJZIUVHJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration of 5-Cyanoindole
The direct nitration of 5-cyanoindole represents a straightforward approach to accessing 3-nitro-1H-indole-5-carbonitrile. The cyano group at position 5 acts as a meta-directing group, theoretically favoring nitration at position 3. However, the electron-withdrawing nature of the cyano substituent deactivates the aromatic ring, necessitating aggressive nitrating agents.
Reaction Conditions :
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Nitrating Agent : Mixed acid (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C.
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Solvent System : Dichloromethane (DCM) and nitromethane (3:1) to stabilize reactive intermediates.
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Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.2 equiv) enhances electrophilic substitution.
Challenges :
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Competing nitration at position 7 due to indole’s inherent reactivity.
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Degradation of the cyano group under strongly acidic conditions.
Yield Optimization :
Protective Group-Mediated Nitration
To circumvent regioselectivity issues, temporary protection of the indole nitrogen (N1) with acetyl or tert-butoxycarbonyl (Boc) groups has been explored. This strategy alters electron density distribution, favoring nitration at position 3.
Procedure :
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Protection : Treat indole with acetic anhydride/pyridine (1:2) at 25°C for 2 hours.
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Nitration : React with fuming nitric acid (90%) in DCM at −15°C for 4 hours.
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Deprotection : Hydrolyze with NaOH (2M) in methanol/water (4:1).
Outcomes :
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Total Yield : 52% after purification by column chromatography (hexane/ethyl acetate, 7:3).
Cyanation Approaches
Sandmeyer Reaction on 3-Nitro-5-Aminoindole
Introducing the cyano group via a halogen intermediate offers precise control. This two-step process involves:
Step 1: Diazotization
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Treat 3-nitro-5-aminoindole with NaNO₂ (1.1 equiv) in HCl (6M) at 0°C.
Step 2: Cyanation
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React the diazonium salt with CuCN (2 equiv) in DMF at 80°C for 3 hours.
Performance :
Palladium-Catalyzed Cross-Coupling
Modern methods employ transition-metal catalysis for direct cyanation.
Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%).
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Cyanide Source : K₄[Fe(CN)₆] (1.5 equiv) in DMSO at 120°C.
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Substrate : 3-Nitro-5-bromoindole.
Advantages :
One-Pot Tandem Synthesis
Friedel-Crafts Alkylation-Nitration-Cyanation
A sequential methodology minimizes intermediate isolation:
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Alkylation : Indole reacts with 4-chlorobutyl chloride in DCM/AlCl₃ at 5°C.
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Nitration : In-situ addition of HNO₃ (1 equiv) at −5°C.
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Cyanation : Introduce trimethylsilyl cyanide (TMSCN, 1.2 equiv) at 25°C.
Efficiency :
Reaction Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-1H-indole-5-carbonitrile.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
3-nitro-1H-indole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound and its derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-nitro-1H-indole-5-carbonitrile and its derivatives depends on the specific biological target or chemical reaction. In medicinal chemistry, the compound may interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-nitro-1H-indole-5-carbonitrile with structurally related indole-carbonitriles, highlighting substituent positions, functional groups, and key properties inferred from the evidence:
Key Observations:
- Substituent Position: The placement of the nitro and cyano groups significantly alters reactivity.
- Electronic Effects : Nitro groups exhibit stronger electron-withdrawing effects compared to chloro or hydroxyalkyl groups, which may enhance stability in acidic or oxidative conditions.
- LogP and Solubility : Hydrophobic substituents (e.g., chloropropyl in ) increase LogP, whereas hydroxybutyl groups improve water solubility.
Spectral and Physicochemical Properties
- Infrared (IR) Spectroscopy: The cyano group (-CN) in indole-carbonitriles shows characteristic absorption near 2189–2200 cm⁻¹ , consistent across analogs. Nitro groups (-NO₂) exhibit asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively, as seen in nitro-substituted indoles .
- NMR Spectroscopy :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-nitro-1H-indole-5-carbonitrile, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized indole core. For example, starting from 5-cyanoindole, nitration at the 3-position can be achieved using nitric acid in sulfuric acid under controlled temperatures (0–5°C). Key factors include:
- Reagent stoichiometry : Excess nitric acid may lead to over-nitration or decomposition.
- Temperature control : Exothermic reactions require cooling to prevent side reactions.
- Purification : Column chromatography or recrystallization is critical for isolating the nitro product from unreacted starting material .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., nitro and cyano groups) via chemical shifts (e.g., δ ~8.5 ppm for indole protons adjacent to nitro groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHNO requires m/z 203.0332).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and nitro-group orientation .
Q. How does the nitro group affect the electronic properties and reactivity of the indole core?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, reducing electron density at the indole C3 position. This enhances susceptibility to nucleophilic attacks, which can be quantified via:
- Hammett substituent constants (σ for nitro: +0.71).
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with methoxy) to isolate contributing factors.
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways. Software like Gaussian or ORCA can model transition states.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro-adjacent carbons) to predict reaction sites .
Q. What strategies optimize the regioselectivity of functionalizing this compound for medicinal chemistry applications?
- Methodological Answer :
- Directed ortho-metallation : Use directing groups (e.g., cyano) to position catalysts for selective C–H activation.
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 5-position (cyano group stabilizes intermediates) with aryl boronic acids under Pd catalysis .
Q. How can thermal decomposition pathways of this compound be analyzed to ensure safe handling?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–200°C, indicative of nitro-group decomposition.
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks correlating with decomposition kinetics.
- Mitigation : Store under inert gas (N or Ar) at ≤−20°C to stabilize reactive nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
